

Spectroscopic and Synthetic Profile of 4-Bromo-2-iodophenol: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2-iodophenol

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This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic pathways pertaining to **4-Bromo-2-iodophenol** (CAS 207115-22-8). Designed for researchers, scientists, and professionals in drug development and materials science, this document compiles predicted spectroscopic data, detailed experimental methodologies, and a logical workflow for its synthesis and analysis. Given the limited availability of public experimental spectra for **4-Bromo-2-iodophenol**, this guide presents high-quality predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), primarily based on its structural isomer, 4-Bromo-3-iodophenol, and established spectroscopic principles.

Predicted Spectroscopic Data

While experimental spectra for **4-Bromo-2-iodophenol** are not readily available in public databases, the following data for the isomeric 4-Bromo-3-iodophenol provides a valuable reference point.^[1] The data has been generated using advanced computational algorithms and serves as a reliable estimate for experimental values.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ^1H NMR spectrum of **4-Bromo-2-iodophenol** is expected to show three distinct signals in the aromatic region for the three non-equivalent protons on the benzene ring, in addition to a broad singlet for the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the hydroxyl, bromo, and iodo substituents.

- H-3: Expected to be a doublet, shifted downfield due to the deshielding effect of the adjacent iodine atom.
- H-5: Expected to be a doublet of doublets, influenced by coupling to both H-3 and H-6.
- H-6: Expected to be a doublet, coupled to H-5.

The following table presents predicted data for the isomer, 4-Bromo-3-iodophenol, for comparative purposes.

Table 1: Predicted ^1H NMR Data for 4-Bromo-3-iodophenol[1] (Solvent: CDCl_3 , Frequency: 500 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.62	d	1H	H-2
7.29	d	1H	H-6
6.78	dd	1H	H-5
5.30	s	1H	-OH

^{13}C NMR (Carbon-13 NMR)

The ^{13}C NMR spectrum of **4-Bromo-2-iodophenol** is predicted to display six unique signals, corresponding to the six carbon atoms of the aromatic ring. The chemical shifts will be influenced by the electronegativity and the "heavy atom effect" of the halogen substituents. The carbon attached to the iodine (C-2) is expected to be significantly shielded.[2]

The table below shows the predicted ^{13}C NMR data for the isomer, 4-Bromo-3-iodophenol.

Table 2: Predicted ^{13}C NMR Data for 4-Bromo-3-iodophenol[1] (Solvent: CDCl_3 , Frequency: 125 MHz)

Chemical Shift (δ) ppm	Assignment
155.1	C-1
140.2	C-2
131.5	C-5
116.8	C-6
110.4	C-4
93.7	C-3

Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromo-2-iodophenol** will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include a broad O-H stretch for the hydroxyl group, C-H stretching from the aromatic ring, C=C stretching of the benzene ring, and C-Br and C-I stretching in the fingerprint region.

Table 3: Predicted IR Spectroscopy Data for 4-Bromo-3-iodophenol[1]

Wavenumber (cm^{-1})	Intensity	Assignment
3550 - 3200	Broad	O-H stretch
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1450	Medium-Strong	Aromatic C=C stretch
1300 - 1200	Strong	C-O stretch
~600	Medium	C-Br stretch
~500	Medium	C-I stretch

Mass Spectrometry (MS)

The mass spectrum of **4-Bromo-2-iodophenol**, typically obtained via Electron Ionization (EI), will show a characteristic molecular ion peak. Due to the presence of bromine isotopes (^{79}Br and ^{81}Br) in a roughly 1:1 ratio, the molecular ion will appear as a pair of peaks (M^+ and $M+2$) of nearly equal intensity.^[3]

Table 4: Predicted Mass Spectrometry Fragmentation for 4-Bromo-3-iodophenol^[4] (Ionization Mode: Electron Ionization - EI)

m/z (mass-to-charge ratio)	Relative Intensity (%)	Assignment
298/300	High	$[M]^+$ (Molecular ion with Br isotopes)
171/173	Medium	$[M - I]^+$
219	Medium	$[M - Br]^+$
143	Low	$[M - I - CO]^+$

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of **4-Bromo-2-iodophenol**.

Synthesis of 4-Bromo-2-iodophenol

A reliable method for the synthesis of **4-Bromo-2-iodophenol** involves the diazotization of 2-amino-4-bromophenol, followed by a Sandmeyer-type iodination reaction.^[5]

- Reduction of 2-nitro-4-bromophenol: The starting material, 2-nitro-4-bromophenol, is reduced to 2-amino-4-bromophenol. This is typically achieved using iron powder and hydrochloric acid at a controlled temperature of around 70°C.^[5]
- Diazotization: The resulting 2-amino-4-bromophenol is then diazotized. A common method involves using a system of potassium iodide (KI), sodium nitrite (NaNO_2), and p-toluenesulfonic acid (p-TsOH) in acetonitrile at room temperature.^[5]

- Iodination: The diazonium salt is subsequently treated with an iodide source, such as potassium iodide, to yield **4-Bromo-2-iodophenol**.[\[5\]](#)
- Purification: The crude product can be purified by column chromatography or recrystallization to obtain the final product with high purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy[\[1\]](#)

- Sample Preparation: Dissolve 5-10 mg of **4-Bromo-2-iodophenol** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- Referencing: Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy[\[1\]](#)

- Sample Preparation: For solid samples, a small amount can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, grind a small amount of the sample with dry KBr and press it into a thin, transparent disk.
- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of $4000\text{--}400\text{ cm}^{-1}$.[\[1\]](#)

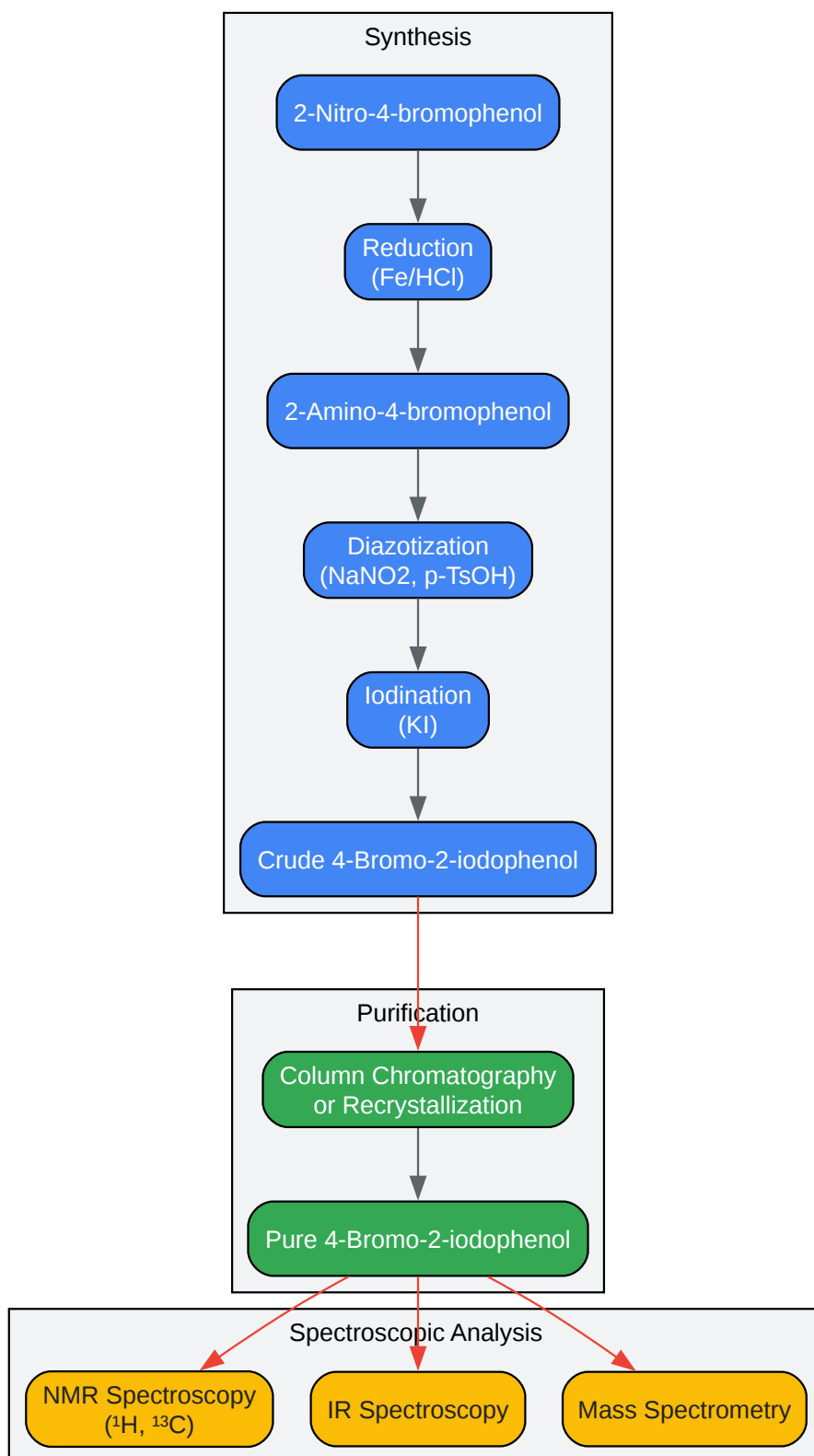
Mass Spectrometry (MS)[\[1\]](#)

- Sample Introduction: Introduce a small amount of the sample into the ion source of a mass spectrometer. This can be done directly or coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Utilize Electron Ionization (EI) to generate charged molecular fragments.

- Data Acquisition: Obtain the mass spectrum, which plots the mass-to-charge ratio (m/z) of the ions against their relative abundance.

Synthesis and Analysis Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and subsequent spectroscopic analysis of **4-Bromo-2-iodophenol**.



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Workflow for the synthesis and spectroscopic analysis of **4-Bromo-2-iodophenol**.

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